Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-, also known as (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane (TMCM), finds application in organic synthesis as a versatile building block due to the presence of the functional groups it possesses. The triple bond (C≡C) allows for various coupling reactions, while the chlorine atom (Cl) can participate in substitution reactions. This combination enables the introduction of the specific functional group of TMCM into complex organic molecules.
Studies have shown the effectiveness of TMCM in the synthesis of various target molecules, including:
TMCM has been explored for its potential applications in materials science due to its unique properties. The presence of the silicon atom (Si) and the triple bond can contribute to interesting properties such as:
Recent studies have shown that TMCM exhibits some interesting biological activities, including:
(3-Chloro-3-methylbut-1-yn-1-yl)trimethylsilane is an organosilicon compound with the molecular formula C₈H₁₅ClSi. It features a trimethylsilane group attached to a propargyl chloride moiety, making it a versatile building block in organic synthesis. The compound typically appears as a clear to pale yellow liquid with a distinctive odor, and it is primarily used in chemical research and industrial applications .
The biological activity of (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane is linked to its role as a propargyl chloride. It has been utilized in studies involving enzyme mechanisms and as a precursor for synthesizing bioactive molecules. While specific pharmacological effects are not extensively documented, its reactivity suggests potential applications in medicinal chemistry .
The compound can cause irritation to the skin, eyes, and respiratory tract upon exposure. Proper safety protocols should be observed when handling this chemical.
(3-Chloro-3-methylbut-1-yn-1-yl)trimethylsilane can be synthesized through several methods:
These methods allow for the selective introduction of the trimethylsilane group while maintaining the integrity of the propargyl structure .
The compound serves various purposes across multiple fields:
Interaction studies involving (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane focus on its reactivity with biological molecules and other chemical species. Its ability to act as an alkylating agent allows for potential modifications of biomolecules, which can be useful in drug development and biochemical research .
Several compounds exhibit structural or functional similarities to (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Chloro-3-methylbutyne | C₅H₇Cl | Simple propargyl chloride without silane group |
Trimethylsilyl chloride | C₃H₉ClSi | Silane without alkyne functionality |
2-Chloro-2-methylpropene | C₅H₉Cl | Alkene structure differing from alkyne |
Propargyl alcohol | C₃H₄O | Contains hydroxyl group instead of chlorinated |
(3-Chloro-3-methylbut-1-yn-1-yl)trimethylsilane is distinguished by its combination of both silane and propargyl functionalities, allowing for unique reactivity patterns not found in simpler analogs .
(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane possesses the molecular formula C₈H₁₅ClSi with a molecular weight of 174.75 g/mol [1] [2]. The compound features a linear acetylenic carbon-carbon triple bond system connected to a tetrahedral silicon center bearing three methyl groups [1]. The acetylene carbon framework exhibits sp hybridization, resulting in a linear geometry with bond angles of approximately 180 degrees around the triple bond [28].
The silicon-carbon bond length in this organosilicon compound is characteristic of single bonds between these elements, typically measuring 1.89 Å, which is significantly longer than typical carbon-carbon bonds of 1.54 Å [30]. This extended bond length results from the larger atomic radius of silicon compared to carbon [30]. The trimethylsilyl group adopts a tetrahedral geometry around the silicon center, with carbon-silicon bond lengths averaging 1.85-1.86 Å based on analogous trimethylsilyl compounds [27].
The chlorine substituent at the tertiary carbon position introduces additional steric and electronic effects [1]. The carbon-chlorine bond length is expected to be approximately 1.78 Å, consistent with typical alkyl chloride structures [14]. The quaternary carbon center bearing both the chlorine atom and two methyl groups exhibits tetrahedral geometry with bond angles deviating slightly from the ideal 109.5° due to steric interactions [28].
Table 1: Predicted Bond Parameters for (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane
Bond Type | Bond Length (Å) | Bond Angle (°) |
---|---|---|
C≡C | 1.20 | 180 |
Si-C (trimethylsilyl) | 1.85-1.86 | 109.5 |
C-Cl | 1.78 | - |
C-C (alkyl) | 1.54 | 109.5 |
The nuclear magnetic resonance spectroscopic characteristics of (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane reflect the distinct chemical environments present in the molecule [32]. The trimethylsilyl group exhibits characteristic chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra [37].
Silicon-29 nuclear magnetic resonance spectroscopy provides valuable structural information for organosilicon compounds [32]. The trimethylsilyl silicon nucleus in this compound is expected to resonate in the range of -5 to +5 ppm, characteristic of tetracoordinate silicon environments bonded to carbon atoms [34]. The chemical shift is influenced by the electron-withdrawing acetylenic group, which may cause a slight downfield shift compared to simple alkyl trimethylsilyl derivatives [34].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment [35]. The acetylenic carbons appear in the characteristic alkyne region between 80-120 ppm [25]. The trimethylsilyl methyl carbons resonate around 0-5 ppm, while the quaternary carbon bearing the chlorine atom appears around 70-80 ppm [12]. The methyl carbons attached to the chlorinated center resonate in the typical alkyl region around 25-30 ppm [12].
Table 2: Predicted Nuclear Magnetic Resonance Chemical Shifts
Nucleus | Chemical Shift (ppm) | Multiplicity |
---|---|---|
¹H (trimethylsilyl) | 0.0-0.5 | Singlet |
¹H (methyl groups) | 1.5-2.0 | Singlet |
²⁹Si | -5 to +5 | - |
¹³C (acetylenic) | 80-120 | - |
¹³C (trimethylsilyl) | 0-5 | - |
¹³C (quaternary) | 70-80 | - |
The infrared spectrum of (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane displays characteristic absorption bands corresponding to the various functional groups present in the molecule [26]. The acetylenic carbon-carbon triple bond exhibits a sharp, medium-intensity absorption band in the range of 2100-2260 cm⁻¹ [26]. This absorption is diagnostic for terminal or substituted acetylenes and provides direct evidence for the triple bond functionality [13].
The trimethylsilyl group contributes several characteristic absorption bands to the infrared spectrum [25]. The silicon-carbon stretching vibrations appear in the region of 800-900 cm⁻¹, while the methyl groups attached to silicon exhibit carbon-hydrogen stretching vibrations around 2950-3000 cm⁻¹ [25]. The silicon-methyl deformation vibrations occur around 1250 cm⁻¹ [33].
The chlorinated tertiary carbon center introduces additional spectroscopic features [13]. The carbon-chlorine stretching vibration appears as a medium-intensity band around 700-800 cm⁻¹ [13]. The methyl groups attached to the chlorinated carbon exhibit typical alkyl carbon-hydrogen stretching vibrations in the 2850-3000 cm⁻¹ region [25].
Table 3: Characteristic Infrared Absorption Bands
Functional Group | Frequency Range (cm⁻¹) | Intensity |
---|---|---|
C≡C stretch | 2100-2260 | Medium |
C-H stretch (alkyl) | 2850-3000 | Strong |
Si-C stretch | 800-900 | Medium |
C-Cl stretch | 700-800 | Medium |
Si-methyl deformation | ~1250 | Medium |
The mass spectrometric behavior of (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane follows predictable fragmentation pathways characteristic of organosilicon compounds containing trimethylsilyl groups [11]. The molecular ion peak appears at m/z 174/176 due to the chlorine isotope pattern, with the chlorine-35 isotope being more abundant [1].
Trimethylsilyl compounds typically undergo characteristic fragmentation involving loss of methyl radicals from the silicon center [11]. The base peak often corresponds to the trimethylsilyl cation at m/z 73, which represents the [Si(CH₃)₃]⁺ fragment [11]. This fragmentation pathway is highly favored due to the stability of the silicon-centered cation [11].
Additional fragmentation patterns include loss of chlorine (M-35) and loss of methyl radicals from various positions in the molecule [14]. The acetylenic portion may undergo fragmentation through loss of the trimethylsilyl group, generating ions corresponding to the chlorinated alkyne fragment [14]. Alpha cleavage adjacent to the chlorine atom represents another significant fragmentation pathway [14].
The presence of the chlorine atom introduces characteristic isotope patterns in the mass spectrum [14]. Peaks containing chlorine exhibit the typical 3:1 intensity ratio between chlorine-35 and chlorine-37 isotopomers [14]. This isotope pattern serves as a diagnostic tool for confirming the presence of chlorine in the molecular structure [14].
Table 4: Major Mass Spectrometric Fragments
Fragment | m/z | Relative Intensity | Assignment |
---|---|---|---|
M⁺- | 174/176 | Weak | Molecular ion |
M-15 | 159/161 | Medium | Loss of CH₃ |
M-35 | 139 | Medium | Loss of Cl |
[Si(CH₃)₃]⁺ | 73 | Base peak | Trimethylsilyl cation |
Limited crystallographic data exists specifically for (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane in the available literature . However, structural analysis of related trimethylsilyl acetylene derivatives provides insights into the expected solid-state structure [17] [27]. The acetylenic bond lengths in related organosilicon compounds typically measure 1.20 Å, consistent with carbon-carbon triple bond character [27].
Crystallographic studies of tetrakis(trimethylsilylethynyl) compounds reveal silicon-carbon bond lengths ranging from 1.844 to 1.866 Å for trimethylsilyl groups [27]. The carbon-carbon triple bonds in these structures maintain lengths between 1.18 and 1.22 Å [27]. The tetrahedral geometry around silicon centers is preserved in the solid state, with bond angles close to the ideal 109.5° [27].
The chlorinated tertiary carbon center in (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane would be expected to exhibit normal tetrahedral geometry based on similar structures . The carbon-chlorine bond length should approximate 1.78 Å, while the carbon-methyl bonds would measure approximately 1.54 Å [27]. Intermolecular interactions in the crystal lattice would likely involve weak van der Waals forces between the organic portions of adjacent molecules .
Table 5: Expected Crystallographic Parameters
Parameter | Value | Reference Compounds |
---|---|---|
Si-C bond length | 1.84-1.87 Å | Trimethylsilyl derivatives [27] |
C≡C bond length | 1.18-1.22 Å | Acetylenic compounds [27] |
C-Cl bond length | ~1.78 Å | Alkyl chlorides [14] |
Si-C-C angle | ~109° | Tetrahedral geometry [27] |
Computational chemistry methods provide valuable insights into the electronic structure and properties of (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane [24]. Density functional theory calculations using functionals such as B3LYP or PBE0 with appropriate basis sets can accurately predict molecular geometries and electronic properties [22] [23].
The electronic structure calculations reveal the polarization of bonds within the molecule [30]. The carbon-silicon bond exhibits polarization toward carbon due to the greater electronegativity of carbon (2.55) compared to silicon (1.90) [30]. This polarization influences the reactivity and spectroscopic properties of the compound [30]. The acetylenic carbon atoms maintain sp hybridization with linear geometry, while the silicon center exhibits sp³ hybridization [24].
Computational studies of related organosilicon acetylene compounds demonstrate the importance of hyperconjugation effects [30]. The silicon-carbon bonds can participate in negative hyperconjugation when geometric constraints allow, affecting the electronic distribution throughout the molecule [30]. The trimethylsilyl group acts as an electron-donating substituent, influencing the electron density at the acetylenic carbons [24].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into the compound's reactivity [21]. The acetylenic π-system contributes significantly to the frontier molecular orbitals, while the silicon-carbon σ-bonds provide additional stabilization [24]. The chlorine substituent introduces additional electronic effects through its electron-withdrawing inductive effect [30].
Table 6: Computed Electronic Properties
Property | Predicted Value | Computational Method |
---|---|---|
Bond polarization (C-Si) | δ⁻C-Si δ⁺ | Electronegativity difference [30] |
Hybridization (Si) | sp³ | Tetrahedral geometry [24] |
Hybridization (C≡C) | sp | Linear geometry [24] |
Electronic effects | Hyperconjugation | Si-C interactions [30] |